Cas no 125638-82-6 ((1S)-1-(4-butylphenyl)ethan-1-ol)

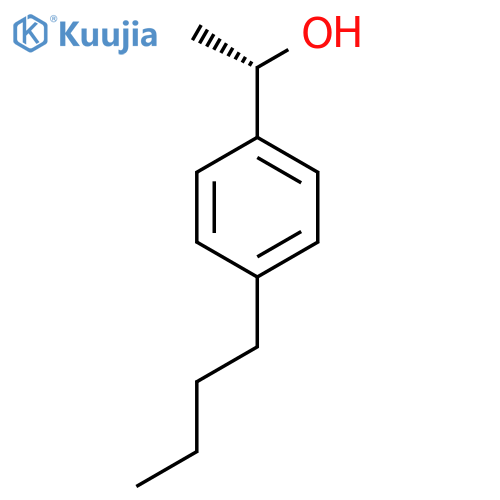

125638-82-6 structure

商品名:(1S)-1-(4-butylphenyl)ethan-1-ol

CAS番号:125638-82-6

MF:C12H18O

メガワット:178.270723819733

MDL:MFCD09863771

CID:5216676

(1S)-1-(4-butylphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-1-(4-Butylphenyl)ethan-1-ol

- (1S)-1-(4-butylphenyl)ethanol

- (S)-1-(4-Butylphenyl)ethanol

- (1S)-1-(4-butylphenyl)ethan-1-ol

-

- MDL: MFCD09863771

- インチ: 1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m0/s1

- InChIKey: IMXTYZIZHGRRMC-JTQLQIEISA-N

- ほほえんだ: O[C@@H](C)C1C=CC(=CC=1)CCCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 125

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 20.2

(1S)-1-(4-butylphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074877-5g |

(1S)-1-(4-Butylphenyl)ethan-1-ol |

125638-82-6 | 95% | 5g |

¥8785.0 | 2023-04-04 | |

| Enamine | EN300-87899-1.0g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 1.0g |

$1070.0 | 2023-02-11 | ||

| Enamine | EN300-87899-5.0g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 5.0g |

$3105.0 | 2023-02-11 | ||

| Enamine | EN300-87899-0.25g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 0.25g |

$642.0 | 2023-09-01 | ||

| Enamine | EN300-87899-0.05g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 0.05g |

$587.0 | 2023-09-01 | ||

| Enamine | EN300-87899-10.0g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 10.0g |

$4606.0 | 2023-02-11 | ||

| Enamine | EN300-87899-10g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 10g |

$3007.0 | 2023-09-01 | ||

| Enamine | EN300-87899-5g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 5g |

$2028.0 | 2023-09-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01074877-1g |

(1S)-1-(4-Butylphenyl)ethan-1-ol |

125638-82-6 | 95% | 1g |

¥3031.0 | 2023-04-04 | |

| Enamine | EN300-87899-0.5g |

(1S)-1-(4-butylphenyl)ethan-1-ol |

125638-82-6 | 0.5g |

$671.0 | 2023-09-01 |

(1S)-1-(4-butylphenyl)ethan-1-ol 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

125638-82-6 ((1S)-1-(4-butylphenyl)ethan-1-ol) 関連製品

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量